molecular formula C19H14FN3O B6018878 5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B6018878
M. Wt: 319.3 g/mol
InChI Key: ZAHIPSLOSZBARB-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole, also known as F-PyBD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal properties. In biochemistry, this compound has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In materials science, this compound has been explored for its potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is its versatility in terms of its potential applications. This compound has been shown to have activity against a wide range of targets, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of this compound's potential applications in materials science, particularly in the development of organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 4-formylphenylboronic acid, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final product is obtained by reacting the intermediate with phosphorous oxychloride and sodium azide. The yield of the compound is approximately 50%.

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-16-7-3-14(4-8-16)13-18-21-19(22-24-18)15-5-9-17(10-6-15)23-11-1-2-12-23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHIPSLOSZBARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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